4-Anilino-4-oxobutanoic acid

Catalog No.
S661032
CAS No.
102-14-7
M.F
C10H11NO3
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Anilino-4-oxobutanoic acid

CAS Number

102-14-7

Product Name

4-Anilino-4-oxobutanoic acid

IUPAC Name

4-anilino-4-oxobutanoic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)

InChI Key

KTFGFGGLCMGYTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O

Synonyms

N-Phenyl-succinamic Acid; Butanedioic Acid Anilide; 4-Oxo-4-(phenylamino)-butanoic Acid;

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)O

The exact mass of the compound Succinanilic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Anilino-4-oxobutanoic acid, also known as succinanilic acid, is a mono-amide derivative of succinic acid. Structurally, it combines a flexible four-carbon backbone with an N-phenyl substituent, resulting in a molecule with both carboxylic acid and anilide functionalities. This structure makes it a key intermediate for synthesizing a variety of compounds, including substituted succinimides, hydroxamic acids, and various heterocyclic systems. [REFS-1, REFS-2] It is also recognized for its utility as a plant growth regulator and as a metabolite of the pharmaceutical agent Vorinostat. [REFS-3, REFS-4]

Research Fit

1
Primary metabolite standard for vorinostat pharmacokinetic research
Metabolite identity confirmed; 13-fold higher exposure context
2
Well-defined melting point, pKa, and methanol solubility support analytical method development
Reference standard with reproducible physicochemical profile
3
Non-interchangeable with parent drug vorinostat or maleanilic acid analogs
Unique metabolic pathway and chemical reactivity require specific CAS

Direct substitution of 4-Anilino-4-oxobutanoic acid with its common precursors, succinic acid or succinic anhydride, is unsuitable for most applications as it fundamentally alters the molecule's reactivity and biological profile. The N-phenyl group is not a passive carrier; it modifies the electronic properties and steric profile, which is critical for its efficacy in plant growth regulation and as a precursor for specific heterocyclic syntheses. [REFS-1, REFS-2] Using succinic anhydride requires different, often more aggressive, reaction conditions for amidation, while starting with succinic acid necessitates an additional activation or condensation step. [3] For biological applications, the specific N-phenyl substitution is often essential for activity, as demonstrated by the varied effects of different N-substituted succinimides. [4]

Substitution Risk

Analog mismatch Maleanilic acid derivatives contain an alkene in the carbon chain, which alters reactivity and spectroscopic signatures — may not serve as a direct substitute.
Metabolite context Only 4-anilino-4-oxobutanoic acid (CAS 102-14-7) exhibits the vorinostat-specific metabolite exposure profile; other succinanilic acid derivatives cannot replicate the analytical or biological context.

Thermal Stability: Higher, Sharper Melting Point Than Precursor Succinic Acid

4-Anilino-4-oxobutanoic acid exhibits a sharp melting point of 150 °C, which is significantly lower than that of its parent dicarboxylic acid, succinic acid (185–187 °C). [REFS-1, REFS-2] This lower melting point can be advantageous for melt processing or for reactions conducted in lower-boiling point solvents where complete dissolution of the starting material is critical.

Evidence DimensionMelting Point
Target Compound Data150 °C
Comparator Or BaselineSuccinic Acid: 185–187 °C
Quantified Difference35-37 °C lower than Succinic Acid
ConditionsStandard atmospheric pressure

A lower, well-defined melting point improves processability in solvent-based and melt-based synthesis, ensuring consistent and complete reaction.

Systemic exposure
Head-to-head
13‑fold higher AUC vs vorinostat
Defines metabolite predominance in circulation; critical for vorinostat exposure-model interpretation
Steady-state human PK data; context-dependent

Solubility Profile: Enhanced Solubility in Benzene Compared to Succinic Acid

4-Anilino-4-oxobutanoic acid is prepared by reacting succinic anhydride dissolved in warm benzene with aniline, during which the product initially precipitates before being purified by recrystallization from benzene. [1] In contrast, succinic acid is documented as being insoluble in benzene. [REFS-2, REFS-3] This differential solubility is critical for reaction setup and purification.

Evidence DimensionSolubility in Benzene
Target Compound DataSoluble enough for recrystallization
Comparator Or BaselineSuccinic Acid: Insoluble
Quantified DifferenceQualitatively higher solubility
ConditionsBenzene as solvent

The compound's solubility in a common non-polar aromatic solvent like benzene allows for reaction and purification schemes that are incompatible with the insoluble precursor, succinic acid.

Melting point
Head-to-head
148.5 °C vs vorinostat 161‑162 °C
Enables unambiguous identity confirmation and purity assessment
Δ 13‑18 °C provides clear differentiation

Precursor Suitability: Direct Intermediate for N-Phenyl Succinimide Synthesis

4-Anilino-4-oxobutanoic acid is a direct precursor to N-phenylsuccinimide. The synthesis involves a two-step process where aniline is first reacted with succinic anhydride to form the target compound (4-Anilino-4-oxobutanoic acid), which is then isolated. The subsequent cyclodehydration of this intermediate yields N-phenylsuccinimide. [1] Attempting a one-pot synthesis without isolating the intermediate can lead to side-product formation due to partial thermal degradation. [1] This highlights the value of using purified 4-Anilino-4-oxobutanoic acid as a starting material for cleaner, higher-yield cyclization reactions.

Evidence DimensionReaction Purity
Target Compound DataEnables clean, high-yield cyclodehydration to N-phenylsuccinimide.
Comparator Or BaselineOne-pot synthesis from succinic anhydride and aniline: Prone to side-product formation from thermal degradation.
Quantified DifferenceQualitatively higher purity of final product by avoiding one-pot side reactions.
ConditionsThermal or chemical cyclodehydration

Procuring this specific intermediate avoids the yield loss and purification challenges associated with side-products in one-pot succinimide syntheses.

Solubility
Head-to-head
Soluble in methanol; vorinostat shows very low aqueous solubility
Guides solvent selection for analytical stock solutions and method development
Qualitative difference impacts mobile-phase and extraction design
LC‑MS/MS assay
Reported
LLOQ 3.0 ng/ml in human serum
Supports reproducible bioanalytical method transfer for vorinostat metabolite quantification
Validated with deuterated ISTD; acetonitrile precipitation, C18 column
pKa
Class-level
4.69 at 25 °C
Informs buffer pH selection for HPLC and ionization-state prediction
Electron-withdrawing substituents shift acidity; data to verify
Density / RI
Class-level
Density 1.286 g/cm³; RI 1.599
Supports identity verification and quality-control fingerprinting
Source-specific review advised; limited comparative data

Synthesis of N-Phenyl Substituted Heterocycles

This compound is the right choice as a starting material for the synthesis of N-phenylsuccinimide and its derivatives. Its use as a purified intermediate allows for cleaner cyclization reactions compared to one-pot methods, which is critical for achieving high purity in downstream products like pharmaceuticals or specialized polymers. [1]

Development of Specialized Plant Growth Regulators

The N-phenyl group confers specific biological activity, making this compound a valuable starting point or component in the formulation of plant growth regulators. Unlike generic substitutes like succinic acid, its structure is tailored for auxin-like or other regulatory activities where the aryl amide is essential for function. [2]

Organic Synthesis in Non-Aqueous, Aromatic Solvents

Its demonstrated solubility in benzene, where its precursor succinic acid is insoluble, makes it uniquely suitable for reactions requiring non-polar aromatic solvent systems. This facilitates homogeneous reaction conditions and simplifies workup and purification compared to heterogeneous slurries that would be formed with succinic acid. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Vorinostat pharmacokinetic research
Metabolite analytical standard with validated LC‑MS/MS assay context
Quantification in human plasma research matrices
Analytical method development reference
Well‑defined melting point, pKa, and methanol solubility
Method calibration and system suitability
Succinanilic derivative synthesis
Carboxylic acid and anilide functionalities for chemical modification
Purity and identity verification before use
In vitro metabolism & drug‑interaction studies
Key vorinostat metabolite for metabolic stability assessment
Formation rate monitoring in hepatocyte or microsome assays

XLogP3

0.6

Melting Point

148.5 °C

UNII

L4V0G8222E

Other CAS

102-14-7

Wikipedia

Succinanilic acid

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